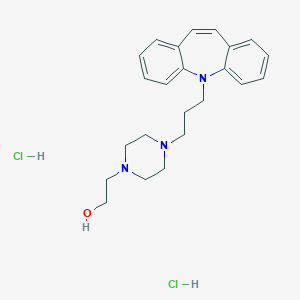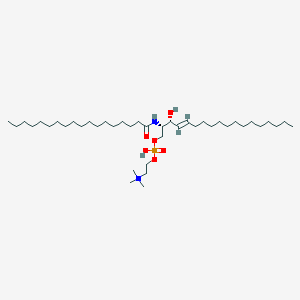
奥哌拉莫二盐酸盐
描述
Opipramol dihydrochloride is a tricyclic antidepressant and anxiolytic compound, primarily used in the treatment of generalized anxiety disorder and somatoform disorders . It is chemically classified as a dibenzazepine derivative and is unique among tricyclic antidepressants due to its primary action as a sigma receptor agonist rather than a monoamine reuptake inhibitor .
科学研究应用
奥匹拉莫双盐酸盐在科学研究中有着广泛的应用:
作用机制
生化分析
Biochemical Properties
Opipramol dihydrochloride interacts with sigma receptors, primarily the SIGMAR1 . This interaction is unique among antidepressants and is not a monoamine reuptake inhibitor like most other tricyclic antidepressants . It also has interactions with H1 and H2 receptors, accounting for its antihistamine effects, and muscarinic acetylcholine receptor antagonism is responsible for its anticholinergic properties .
Cellular Effects
Opipramol dihydrochloride has been shown to have effects on various types of cells and cellular processes. It influences cell function by acting primarily as a SIGMAR1 agonist . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Opipramol dihydrochloride is primarily through its action as a SIGMAR1 agonist . It binds to sigma receptors, leading to changes in gene expression and cellular metabolism . It does not inhibit the reuptake of serotonin or norepinephrine .
Temporal Effects in Laboratory Settings
Opipramol dihydrochloride has been shown to have a terminal half-life in plasma of 6–11 hours . It is partially metabolized in the liver to deshydroxyethylopipramol . The stability of Opipramol dihydrochloride up until 150 °C followed by a single mass loss of approximately 80% up until 350 °C has been observed .
Dosage Effects in Animal Models
Experimental animal studies did not indicate injurious effects of Opipramol on the embryonic development or fertility .
Metabolic Pathways
Opipramol dihydrochloride is metabolized through the CYP2D6 isoenzyme . It is partially metabolized in the liver to deshydroxyethylopipramol . The excretion is 70% renally and 10% unaltered .
Transport and Distribution
The plasma protein binding of Opipramol dihydrochloride amounts to approximately 91% and the volume of distribution is approximately 10 L/kg . It is rapidly and completely absorbed by the gastrointestinal tract .
Subcellular Localization
The specific subcellular localization of Opipramol dihydrochloride is not mentioned in the literature. Given its mechanism of action as a SIGMAR1 agonist , it can be inferred that it likely localizes to areas of the cell where sigma receptors are present.
准备方法
奥匹拉莫双盐酸盐通过多步化学过程合成最后一步是在哌嗪环中的氮原子被质子化形成双盐酸盐 . 工业生产方法通常采用高纯度试剂和受控反应条件,以确保最终产品的均一性和质量 .
化学反应分析
奥匹拉莫双盐酸盐会发生各种化学反应,包括:
氧化: 该反应可导致脱羟乙基奥匹拉莫的形成,这是一种主要的代谢产物.
还原: 虽然不太常见,但还原反应可以改变分子上的官能团。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 由这些反应形成的主要产物取决于所用试剂和具体条件 .
相似化合物的比较
奥匹拉莫双盐酸盐在化学结构上与其他三环类抗抑郁药,如丙咪嗪和阿米替林相似 . 与这些化合物不同,奥匹拉莫双盐酸盐不作为单胺再摄取抑制剂。 相反,它作为西格玛受体激动剂的主要作用使其与其他三环类抗抑郁药区别开来 . 这种独特的作用机制使其具有不同的治疗作用和副作用特征 .
类似化合物包括:
丙咪嗪: 一种三环类抗抑郁药,作为单胺再摄取抑制剂.
阿米替林: 另一种三环类抗抑郁药,与丙咪嗪具有相似的作用机制.
属性
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O.2ClH/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26;;/h1-4,6-11,27H,5,12-19H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTOEESOSYKJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
315-72-0 (Parent) | |
| Record name | Opipramol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045752 | |
| Record name | Opipramol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909-39-7 | |
| Record name | Opipramol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opipramol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(5H-dibenz(b,f)azepin-5-yl)propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[3-(5H-Dibenz(b,f)azepin-5-yl)propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OPIPRAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49OBI656M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the structural characteristics of Opipramol dihydrochloride and an analytical technique used to quantify it in biological samples?
A2: Opipramol dihydrochloride, with the systematic name 4-{3-[2-azatricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]propyl}-1-(2-hydroxyethyl)piperazine-1,4-diium dichloride, is a piperazine derivative. [] Structurally, it features a diazacyclohexane ring in a chair conformation. [] A sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed to quantify Opipramol dihydrochloride in human plasma, utilizing Opipramol dihydrochloride as an internal standard. []
Q2: How does the dissolution rate of Opipramol dihydrochloride vary in different media, and what implications does this have for its formulation?
A3: The dissolution rate of Opipramol dihydrochloride is influenced by the pH of the surrounding medium. [] Studies using different buffer solutions (distilled water, pH 1.2 HCl buffer, and pH 7.4 phosphate buffer) revealed variations in the drug release profiles from matrix tablets. [] These findings highlight the importance of considering the dissolution behavior of Opipramol dihydrochloride in different physiological environments when developing optimal formulations to achieve desired release characteristics. []
Q3: What strategies have been explored to achieve sustained release of Opipramol dihydrochloride in tablet formulations?
A4: Researchers have investigated various polymers to develop sustained-release matrix tablets of Opipramol dihydrochloride. [] Hydroxypropyl Methylcellulose (HPMC), Hydroxypropylcellulose (HPC), and Carbopol®941 were tested at different concentrations (10% and 20%). [] Results indicated that Carbopol®941 at a lower concentration (10%) exhibited the most promising sustained-release properties, while HPMC and HPC required higher concentrations (20%) to achieve similar effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)











